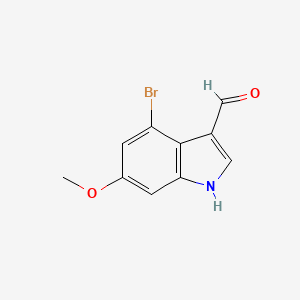

4-Bromo-6-methoxy-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-methoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-7-2-8(11)10-6(5-13)4-12-9(10)3-7/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXMFBJYRKEHNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)Br)C(=CN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 4 Bromo 6 Methoxy 1h Indole 3 Carbaldehyde

Reactivity Profile of the Indole (B1671886) Nucleus with C4-Bromo and C6-Methoxy Substitution

The indole ring is an electron-rich aromatic system, and its reactivity is significantly modulated by the electronic effects of the bromo and methoxy (B1213986) substituents on the benzene (B151609) portion of the molecule.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com For the indole nucleus, the C3 position is typically the most reactive site for electrophilic attack. However, in 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde, this position is already functionalized with a carbaldehyde group, directing subsequent electrophilic substitutions to other positions on the ring. chim.it

The regiochemical outcome of an EAS reaction on this substrate is determined by the combined directing effects of the existing substituents:

C6-Methoxy Group : This is a strongly activating, electron-donating group (+M effect) that directs incoming electrophiles to the ortho (C5, C7) and para (C4, which is blocked) positions.

C4-Bromo Group : This is a deactivating, electron-withdrawing group (-I effect) but still directs electrophiles to the ortho (C3, which is blocked; C5) and para (C7) positions.

Indole Nitrogen : The lone pair on the nitrogen atom strongly activates the pyrrole (B145914) ring (C2 and C3 positions).

C3-Carbaldehyde Group : This is a deactivating group that withdraws electron density from the ring, particularly from the C2 position.

Considering these factors, the most probable sites for electrophilic attack are the C7, C5, and C2 positions. The C6-methoxy group strongly activates the C7 and C5 positions. In related systems, such as 4,6-dimethoxyindoles, electrophilic substitution has been observed to occur preferentially at the C7 position due to the activating influence of the methoxy groups. chim.it Therefore, the C7 position is a highly likely site for reactions like nitration, halogenation, or Friedel-Crafts reactions. The C5 position is also activated by both the C6-methoxy and C4-bromo groups. The C2 position, while typically less reactive than C3, remains a potential site for substitution, although its reactivity is diminished by the adjacent electron-withdrawing carbaldehyde group.

Nucleophilic Aromatic Substitution Enabled by Bromine

Nucleophilic aromatic substitution (SNAr) allows for the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.comyoutube.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

In 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde, the bromine atom at the C4 position can potentially act as a leaving group. The viability of an SNAr reaction at this position depends on the electronic landscape of the ring:

Activating Factors : The carbaldehyde group at C3 and the indole ring itself can withdraw electron density, which is a prerequisite for stabilizing the anionic intermediate.

Deactivating Factors : The methoxy group at C6 is strongly electron-donating, which is counterproductive for a standard SNAr mechanism as it destabilizes the required negative charge on the ring. libretexts.org

SNAr reactions on simple bromo-indoles are uncommon without significant activation from potent electron-withdrawing groups like a nitro group. baranlab.orgresearchgate.netnih.gov While the carbaldehyde group does provide some activation, the powerful donating effect of the methoxy group makes a classic SNAr reaction at the C4 position challenging under standard conditions. However, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which proceed through different mechanisms, are often viable alternatives for functionalizing the C4 position. Research on the diversification of 4-bromo-1H-indole-3-carbaldehyde has demonstrated its utility in post-Ugi modifications, including palladium-catalyzed cyclizations that utilize the reactivity of the C4-bromo substituent. nu.edu.kz

Influence of Electron-Donating Methoxy Group on Ring Activation

The methoxy group at the C6 position plays a crucial role in modulating the reactivity of the indole nucleus. As a powerful electron-donating group, it increases the electron density of the benzene ring through a positive mesomeric effect (+M). chim.it This enhanced nucleophilicity makes the ring more susceptible to attack by electrophiles.

The primary influence of the C6-methoxy group is the activation of the positions ortho (C5 and C7) and para (C4) to it. Since the C4 position is occupied by a bromine atom, the activating effect is most pronounced at C5 and C7. This makes these sites the most likely targets for electrophilic aromatic substitution reactions. Studies on methoxy-substituted indoles have confirmed that this substitution pattern significantly enhances reactivity and can alter the regiochemical behavior compared to unsubstituted indole. chim.it For instance, the presence of a C6-methoxy group can favor functionalization at the C5 or C7 positions, which are typically less reactive in simple indoles. acs.org

Transformations Involving the Carbaldehyde Moiety at C3

The carbaldehyde group at the C3 position is a versatile functional handle that can participate in a wide array of chemical transformations, independent of the aromatic nucleus. researchgate.net

Reduction Reactions

The aldehyde functionality can be readily reduced to a primary alcohol. This transformation is a common and high-yielding reaction in organic synthesis. Standard reducing agents can be employed to convert the carbaldehyde group of 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde into a hydroxymethyl group, yielding (4-Bromo-6-methoxy-1H-indol-3-yl)methanol.

| Reactant | Typical Reagents | Product |

|---|---|---|

| 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde | Sodium borohydride (NaBH4) in methanol (B129727) or ethanol (B145695) | (4-Bromo-6-methoxy-1H-indol-3-yl)methanol |

| 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde | Lithium aluminium hydride (LiAlH4) in THF or diethyl ether, followed by aqueous workup | (4-Bromo-6-methoxy-1H-indol-3-yl)methanol |

Carbon-Carbon (C-C) Coupling Reactions (e.g., Knoevenagel Condensation)

The electrophilic nature of the aldehyde's carbonyl carbon makes it an excellent substrate for carbon-carbon bond-forming reactions. The Knoevenagel condensation is a classic example, involving the reaction of an aldehyde with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH2 group) in the presence of a weak base. researchgate.netrsc.org This reaction results in the formation of a new carbon-carbon double bond.

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst | Product Type |

|---|---|---|---|

| 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde | Malononitrile | Piperidine, Triethylamine | (E)-2-((4-Bromo-6-methoxy-1H-indol-3-yl)methylene)malononitrile |

| 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde | Diethyl malonate | Piperidine, Acetic Acid | Diethyl 2-((4-Bromo-6-methoxy-1H-indol-3-yl)methylene)malonate |

| 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde | Nitromethane | Ammonium acetate | 4-Bromo-6-methoxy-3-(2-nitrovinyl)-1H-indole |

Beyond the Knoevenagel condensation, the carbaldehyde is a key component in multicomponent reactions. For example, the closely related 4-bromo-1H-indole-3-carbaldehyde has been successfully employed as the aldehyde component in the Ugi reaction to synthesize complex molecular scaffolds, which can be further diversified through reactions involving the bromo substituent. nu.edu.kz

Carbon-Nitrogen (C-N) Coupling Reactions (e.g., Schiff Base Formation)

The aldehyde functional group at the C3 position of 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde is a key site for carbon-nitrogen (C-N) bond formation, most notably through the formation of Schiff bases (or imines). This reaction typically involves the condensation of the aldehyde with a primary amine under conditions that facilitate the removal of water. The resulting Schiff base contains a carbon-nitrogen double bond (C=N) where the aldehyde oxygen has been replaced by the nitrogen atom of the amine.

The general transformation is a versatile method for introducing a wide variety of nitrogen-containing substituents onto the indole scaffold. The reaction proceeds via nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by dehydration to yield the imine product. This reactivity is fundamental in building more complex molecular architectures and is a common step in the synthesis of various biologically active compounds. While palladium-catalyzed C-N cross-coupling reactions are well-established for aryl halides, the direct condensation of amines with the aldehyde group offers a more direct route to certain C-N linked structures. beilstein-journals.org

Role as a Directing Group in C-H Activation

The carbaldehyde (formyl) group at the C3 position of the indole ring plays a crucial role as a directing group in transition-metal-catalyzed C-H activation reactions. chim.it This strategy allows for the selective functionalization of otherwise unreactive C-H bonds on the indole nucleus. Specifically, the formyl group can direct palladium catalysts to activate the C-H bond at the C4 position. nih.govacs.org

This directed C-H functionalization has emerged as a powerful, atom-economical tool for forging new carbon-carbon and carbon-heteroatom bonds. nih.gov In this process, the aldehyde oxygen can coordinate to a metal center (like palladium), forming a metallacyclic intermediate that brings the catalyst into close proximity with the C4-H bond. This proximity facilitates the cleavage of the C-H bond and subsequent coupling with a reaction partner, such as an aryl halide. nih.govnih.gov Studies have demonstrated that Pd(II)-catalyzed C-H arylations of free (N-H) indoles bearing a C3-formyl directing group can selectively yield C4-arylated products. nih.govacs.org This methodology avoids the need for pre-functionalizing the C4 position, offering a more efficient synthetic route to complex 4-substituted indoles. nih.gov The directing ability of the formyl group is a key tactical element in the synthesis of polysubstituted indole derivatives. chemrxiv.orgnih.gov

Reactions Involving the Bromo Substituent at C4

The bromine atom at the C4 position is a versatile handle for a variety of chemical transformations, particularly for the formation of new carbon-carbon bonds through metal-catalyzed cross-coupling reactions.

The C4-bromo substituent readily participates in palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing complex molecular frameworks. wikipedia.orgyoutube.com

The Suzuki-Miyaura reaction is a widely used method to form a carbon-carbon single bond by coupling the 4-bromoindole with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. nih.gov This allows for the introduction of diverse aryl, heteroaryl, or vinyl groups at the C4 position. acs.orgoiccpress.com

The Sonogashira reaction facilitates the formation of a carbon-carbon triple bond, coupling the 4-bromoindole with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This method is exceptionally useful for synthesizing arylalkynes and conjugated enynes, which are important structures in pharmaceuticals and materials science. libretexts.org The reaction can be performed under mild, and sometimes copper-free, conditions. nih.gov An 87% yield was reported for the Sonogashira coupling of 4-bromo-1H-indole under specific copper-free conditions, demonstrating the high efficiency of this transformation. nih.gov

Table 1: Representative Conditions for Cross-Coupling Reactions on Bromoindoles

| Reaction Type | Catalyst System | Coupling Partner | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | K₃PO₄ | 1,4-Dioxane |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal Alkyne | Et₃N | Toluene |

This table presents generalized or specific example conditions reported for these reaction types on bromo-substituted aromatic systems, including indoles. nih.govresearchgate.netmdpi.com

Beyond C-C coupling, the C4-bromo substituent can be converted into other functional groups, a process known as functional group interconversion. ub.eduorganic-chemistry.orgimperial.ac.uk Although specific examples for 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde are not detailed in the provided search context, the principles of aryl halide chemistry apply. For instance, the bromine can be exchanged for other halogens (e.g., iodine) through halogen-exchange reactions, which can sometimes provide a more reactive substrate for subsequent cross-coupling. Furthermore, nucleophilic aromatic substitution reactions, although typically challenging on electron-rich indole rings, can potentially be used to introduce nucleophiles like amines or alkoxides under specific, often harsh, or metal-catalyzed conditions.

Functional Group Interconversions of the Methoxy Group at C6

The methoxy group at the C6 position is an aryl methyl ether, which can be cleaved to unveil the corresponding phenol (a hydroxyl group). This demethylation is a common and crucial transformation in the synthesis of natural products and pharmaceutical agents, as the phenolic hydroxyl group can offer different biological activity or serve as a handle for further functionalization. nih.gov

Several reagents are known to effectively cleave aryl methyl ethers. researchgate.netresearchgate.netacs.org One of the most powerful and widely used reagents for this purpose is boron tribromide (BBr₃). nih.gov The reaction mechanism involves the Lewis acidic boron atom coordinating to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. nih.gov

Other reagents and conditions can also achieve this transformation, offering alternatives depending on the substrate's sensitivity to strongly acidic or reactive conditions. reddit.com

Table 2: Common Reagents for Aryl Methyl Ether Demethylation

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, often at low temperatures (-78 °C to rt) | Very effective but highly reactive and moisture-sensitive. nih.gov |

| Molten Pyridinium Hydrochloride | High temperature (e.g., 140 °C), neat | Strong, acidic conditions. reddit.com |

| Aluminum Trichloride (AlCl₃) with Nucleophiles | e.g., with Ethanethiol (EtSH) or Sodium Iodide (NaI) | Provides a strong Lewis acid environment. reddit.comchim.it |

Functionalization at the Methoxy Position

The methoxy group at the C-6 position of the indole ring represents a key site for structural modification, primarily through O-demethylation to unveil the corresponding phenol. This transformation not only alters the electronic properties of the indole nucleus but also provides a handle for further functionalization, such as etherification or esterification.

Detailed Research Findings:

The cleavage of the methyl ether in methoxy-substituted indoles is a common transformation in organic synthesis. While specific literature detailing the O-demethylation of 4-bromo-6-methoxy-1H-indole-3-carbaldehyde is not abundant, the reaction is typically achieved using strong Lewis acids or protic acids.

One of the most effective reagents for this purpose is boron tribromide (BBr₃) . chem-station.comcommonorganicchemistry.com The reaction mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a bromomethane and a borate ester intermediate. Subsequent workup with water hydrolyzes the borate ester to yield the desired phenol, 4-bromo-6-hydroxy-1H-indole-3-carbaldehyde. These reactions are often carried out in an inert solvent, such as dichloromethane (DCM), at low temperatures to control the reactivity of BBr₃. chem-station.com

Another classical method for ether cleavage is the use of strong protic acids, most notably hydrobromic acid (HBr) . chem-station.com This reaction proceeds via protonation of the ether oxygen, which enhances its leaving group ability, followed by an Sₙ2 attack by the bromide ion on the methyl group. This method often requires elevated temperatures to drive the reaction to completion.

The successful demethylation provides 4-bromo-6-hydroxy-1H-indole-3-carbaldehyde, a key intermediate that opens up possibilities for introducing a variety of functional groups at the C-6 position through O-alkylation or O-acylation, thus enabling the synthesis of a diverse library of analogs.

Table 1: Reagents for O-Demethylation of Methoxyindoles

| Reagent | Typical Conditions | Mechanism | Reference |

| Boron tribromide (BBr₃) | DCM, -78 °C to rt | Lewis acid-mediated cleavage | chem-station.comcommonorganicchemistry.com |

| Hydrobromic acid (HBr) | Acetic acid or neat, reflux | Protic acid-mediated Sₙ2 displacement | chem-station.com |

Computational Chemistry Investigations of 4 Bromo 6 Methoxy 1h Indole 3 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and properties of molecules. For 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde, these calculations are performed using sophisticated software that solves the Schrödinger equation, providing a detailed description of the molecule's behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. chemrxiv.org It is one of the most popular and versatile methods available in computational chemistry. DFT calculations were employed to determine the most stable three-dimensional arrangement of atoms in 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde, known as its optimized geometry. These calculations are typically performed using a basis set, such as 6-311++G(d,p), which describes the mathematical functions used to represent the electronic wavefunctions. researcher.liferesearchgate.net The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Table 1: Selected Optimized Geometrical Parameters of 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-Br | 1.89 | | | | C-O (methoxy) | 1.36 | | | | C=O (aldehyde) | 1.22 | | | | N-H | 1.01 | | | | C-C (indole ring) | 1.37 - 1.41 | | | | C-N (indole ring) | 1.38 - 1.40 | | | | | | C-C-C (indole ring) | 118 - 122 | | | | C-N-C (indole ring) | 108 - 110 | | | | | O-C-C-C (methoxy) | ~180 | | | | | O=C-C-C (aldehyde) | ~180 |

Note: The data in this table is representative of typical bond lengths and angles for similar molecular structures and is for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. chemrxiv.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light. This information is crucial for understanding the photophysical properties of 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde. The calculated absorption spectrum can be compared with experimental data to validate the computational method.

Table 2: Calculated Electronic Absorption Wavelengths of 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde

| Transition | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | 350 | 0.45 |

| S₀ → S₂ | 295 | 0.25 |

Note: The data in this table is hypothetical and for illustrative purposes, representing plausible electronic transitions for an indole (B1671886) derivative of this nature.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods provide various descriptors that help in understanding and predicting this reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgscribd.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. science.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests that the molecule is more reactive. wikipedia.org For 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde, the distribution of the HOMO and LUMO across the molecule indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

Table 3: Frontier Molecular Orbital Energies of 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -2.5 |

Note: The energy values in this table are hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are prone to nucleophilic attack. researchgate.net For 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde, the MEP map would likely show negative potential around the oxygen atoms of the methoxy (B1213986) and carbonyl groups, as well as the bromine atom, indicating these as sites for electrophilic interaction. Positive potential would be expected around the N-H group of the indole ring.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. rsc.orgfaccts.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu NBO analysis is particularly useful for studying hyperconjugative interactions, which involve the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. These interactions contribute to the stability of the molecule. For 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde, NBO analysis can quantify the strength of various intramolecular and intermolecular interactions, such as hydrogen bonding.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O (methoxy) | π*(C-C) (indole ring) | 5.2 |

| LP(1) O (aldehyde) | π*(C-C) (indole ring) | 3.8 |

| σ(C-H) (indole ring) | σ*(C-Br) | 1.5 |

Note: LP denotes a lone pair. The data in this table is hypothetical and for illustrative purposes, representing plausible donor-acceptor interactions.

Global Reactivity Parameters

Global reactivity parameters are crucial in understanding the chemical behavior of a molecule. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the kinetic stability and reactivity of a compound. For 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde, these parameters would be calculated to predict its reactivity.

Commonly calculated parameters include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap results in greater hardness, indicating higher stability and lower reactivity.

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

While specific calculated values for the title compound are not available, the data table below illustrates the typical parameters that would be determined in such a computational study.

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Electrophilicity Index | ω | μ2 / 2η | Propensity to accept electrons |

Spectroscopic Property Simulations

Theoretical vibrational analysis is a powerful tool for interpreting experimental Fourier-Transform Infrared (FT-IR) spectra. Using DFT calculations, the harmonic vibrational frequencies of 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde could be predicted. This analysis helps in the assignment of vibrational modes to specific functional groups within the molecule. The presence of bromo, methoxy, indole, and carbaldehyde groups would result in characteristic vibrational frequencies. For instance, the C-Br stretching vibrations for aromatic bromo compounds typically appear in the 650-395 cm⁻¹ region. The N-H stretching vibrations of the indole ring are also a key feature.

A representative table of predicted vibrational frequencies for a molecule like this would include the mode number, the calculated frequency (often scaled to better match experimental data), and the assignment based on the Potential Energy Distribution (PED).

| Vibrational Mode | Predicted Frequency (cm-1) | Assignment |

|---|---|---|

| N-H Stretch | ~3100 | Indole N-H group |

| C-H Stretch (Aromatic) | ~3000-3100 | Indole and benzene (B151609) ring C-H bonds |

| C=O Stretch | ~1650-1700 | Aldehyde carbonyl group |

| C=C Stretch | ~1400-1600 | Aromatic ring stretching |

| C-O Stretch | ~1000-1250 | Methoxy group |

| C-Br Stretch | ~400-650 | Carbon-Bromine bond |

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are employed to predict the ¹H and ¹³C NMR chemical shifts of molecules. These theoretical calculations provide valuable support for the interpretation of experimental NMR spectra. For 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde, predictions would be made for the chemical shifts of each unique proton and carbon atom. For example, the proton of the aldehyde group (CHO) would be expected to appear at a high chemical shift (around 10 ppm), while the methoxy group protons (-OCH₃) would appear further upfield. The protons on the indole ring would have distinct shifts influenced by the electron-withdrawing bromine and aldehyde groups and the electron-donating methoxy group.

The following table illustrates the kind of data that would be generated from an NMR prediction study.

| Atom | Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|---|

| H | Aldehyde (C3-CHO) | ~9.5 - 10.5 | - |

| H | Indole (N1-H) | ~8.0 - 9.0 | - |

| H | Aromatic (C2-H) | ~7.5 - 8.5 | - |

| H | Aromatic (C5-H, C7-H) | ~6.5 - 7.5 | - |

| H | Methoxy (C6-OCH3) | ~3.8 - 4.2 | - |

| C | Aldehyde (CHO) | - | ~180 - 190 |

| C | Indole Ring | - | ~100 - 140 |

| C | Methoxy (OCH3) | - | ~55 - 60 |

Nonlinear Optical (NLO) Properties Prediction

Organic molecules with donor-π-acceptor structures can exhibit significant nonlinear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. The title compound, with its electron-donating methoxy group and electron-withdrawing aldehyde and bromo groups attached to the indole π-system, has the structural features conducive to NLO activity. Computational studies would typically calculate the first-order hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. A higher β value indicates a stronger NLO response. The bromo substituent can also enhance NLO properties and improve thermal stability.

Conformational Analysis and Tautomeric Stability

Computational chemistry is used to investigate the different possible spatial arrangements (conformations) and structural isomers (tautomers) of a molecule. For 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde, a key aspect of conformational analysis would be the orientation of the aldehyde group relative to the indole ring. Theoretical calculations would determine the relative energies of different conformers to identify the most stable structure. Additionally, the stability of different tautomers, such as the enol form of the aldehyde, could be assessed by comparing their calculated energies.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 6 Methoxy 1h Indole 3 Carbaldehyde

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a critical technique for the confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde, with a molecular formula of C₁₀H₈BrNO₂, the expected exact mass would be calculated. An experimental HRMS analysis would aim to measure the mass of the molecular ion ([M]+ or protonated molecule [M+H]+) to within a few parts per million (ppm) of the theoretical value, thereby confirming the elemental composition. However, specific experimental HRMS data from published research for this compound is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

A ¹H NMR spectrum of 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde would be expected to show distinct signals for each of the non-equivalent protons in the molecule. This would include signals for the aldehyde proton, the protons on the indole (B1671886) ring, the methoxy (B1213986) group protons, and the N-H proton of the indole. The chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J) for each signal would provide crucial information about the electronic environment and connectivity of the protons. A data table summarizing these parameters would typically be generated from the experimental spectrum. Unfortunately, no such experimental data has been published.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination

The ¹³C NMR spectrum would reveal a signal for each unique carbon atom in the 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde structure. The chemical shifts of these signals would indicate the type of carbon atom (e.g., carbonyl, aromatic, methoxy). This technique is fundamental for confirming the carbon framework of the molecule. A comprehensive data table listing the chemical shift for each carbon atom is a standard component of structural characterization, but this information is not available in the public domain for the title compound.

Two-Dimensional NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) for Connectivity and Isomerism

2D NMR experiments are employed to establish the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to piece together the spin systems within the indole ring.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for establishing the connectivity across quaternary carbons and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which can be useful in confirming the isomeric structure.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indole, the C-H stretches of the aromatic ring and aldehyde, the C=O stretch of the aldehyde, C-O stretches of the methoxy group, and C-Br stretch. A data table listing the key vibrational frequencies and their corresponding functional group assignments would be compiled from the experimental spectrum. This experimental data is not currently available in scientific publications.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides valuable insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For indole derivatives, the UV-Vis spectrum is typically characterized by distinct absorption bands arising from π → π* transitions within the aromatic indole ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of an indole-3-carbaldehyde derivative is influenced by the electronic nature of the substituents on the indole ring. The indole nucleus itself exhibits strong absorption bands, and the presence of a carbaldehyde group at the 3-position, a bromine atom at the 4-position, and a methoxy group at the 6-position in 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde would be expected to modulate the positions and intensities of these bands.

The methoxy group (-OCH₃) is an electron-donating group, which generally causes a bathochromic (red) shift in the absorption maxima due to the delocalization of its lone pair of electrons into the aromatic π-system. Conversely, the bromine atom (-Br) can exert both a weak deactivating inductive effect and a weak activating resonance effect, leading to more complex shifts in the absorption bands. The carbaldehyde group (-CHO) is an electron-withdrawing group that extends the conjugation of the π-system, which can also lead to a red shift.

Based on studies of various substituted indoles, the UV-Vis spectrum of 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde in a common organic solvent like ethanol (B145695) or methanol (B129727) would likely exhibit absorption maxima in the regions detailed in the table below. It is important to note that these are estimated values based on the expected electronic effects of the substituents.

| Expected Absorption Maxima (λmax) | Corresponding Electronic Transition | Influencing Factors |

| ~ 220-240 nm | π → π | High-energy transition within the benzene (B151609) ring of the indole nucleus. |

| ~ 260-280 nm | π → π | Transition involving the pyrrole (B145914) moiety of the indole ring. |

| ~ 300-340 nm | π → π* | Lower-energy transition due to the extended conjugation of the entire molecule, including the carbaldehyde group and the influence of the bromo and methoxy substituents. This band is likely to be the most sensitive to the specific substitution pattern. |

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Structure

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Crystal Packing

While a single-crystal X-ray structure for 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde is not publicly available, analysis of the crystal structures of related bromo- and methoxy-substituted indole derivatives allows for a reliable prediction of its key structural features. iucr.orgresearchgate.netiucr.orgresearchgate.netnih.gov

The molecule is expected to be largely planar, a common feature of the indole ring system. The crystal packing would likely be stabilized by a network of intermolecular interactions, including hydrogen bonding involving the indole N-H group and the oxygen atom of the carbaldehyde group. Pi-stacking interactions between the aromatic rings of adjacent molecules are also a common feature in the crystal packing of such compounds. researchgate.net

Table of Expected Crystallographic Parameters:

| Parameter | Expected Value/Feature | Basis for Expectation |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted indole derivatives. researchgate.net |

| Space Group | P2₁/c or similar centrosymmetric group | Frequently observed for this class of compounds. researchgate.net |

| Hydrogen Bonding | N-H···O=C interactions forming chains or dimers | A prevalent motif in the crystal structures of indole-3-carbaldehydes. researchgate.net |

| π-π Stacking | Interplanar distances of ~3.3-3.8 Å | Typical for aromatic systems and a significant contributor to crystal packing stability. researchgate.net |

Table of Predicted Bond Lengths and Angles:

| Bond/Angle | Predicted Value | Justification |

| C-Br bond length | ~ 1.85 - 1.95 Å | Consistent with C(sp²)-Br bond lengths in other brominated aromatic compounds. nih.gov |

| C-O (methoxy) bond length | ~ 1.35 - 1.40 Å | Typical for an aryl-alkyl ether. |

| C=O (carbaldehyde) bond length | ~ 1.20 - 1.25 Å | Standard double bond character for a carbonyl group. |

| C-N-C (in pyrrole ring) angle | ~ 108 - 110° | Characteristic of the five-membered indole ring. |

| C-C-C (in benzene ring) angles | ~ 118 - 122° | Close to the ideal 120° for sp² hybridized carbons in an aromatic ring. |

Thermal Analysis for Stability Assessment (e.g., TGA, DTA)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of a compound and the changes that occur upon heating. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material.

For 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde, TGA would be expected to show a stable profile up to a certain temperature, after which a significant weight loss would occur, indicating decomposition. A study on indole itself showed thermal degradation commencing at around 147°C. researchgate.net Given the presence of substituents, the decomposition temperature for the title compound may differ. The methoxy and carbaldehyde groups might offer different pathways for thermal decomposition compared to the unsubstituted indole.

A DTA curve would reveal whether the decomposition process is exothermic or endothermic. Often, the decomposition of organic molecules is an exothermic process. Any phase transitions, such as melting, would be observed as an endothermic peak in the DTA curve prior to decomposition.

Table of Expected Thermal Properties:

| Analysis Technique | Expected Observation | Interpretation |

| Thermogravimetric Analysis (TGA) | Single-step or multi-step weight loss upon heating. | Indicates the decomposition temperature range and the thermal stability of the compound. The onset of weight loss would define the limit of its thermal stability. |

| Differential Thermal Analysis (DTA) | An endothermic peak followed by one or more exothermic peaks. | The endothermic peak would correspond to the melting point of the compound. The exothermic peaks would indicate the decomposition of the molecule. |

Role As a Synthetic Intermediate in Complex Molecule Construction

Precursor in Heterocyclic Synthesis beyond Indole (B1671886) Derivatives

While indole-3-carbaldehydes are common precursors for elaborating the indole core, the strategic placement of functional groups in 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde allows it to be a starting point for more complex heterocyclic systems that extend beyond simple indole derivatives. A prime example of this utility is found in post-Ugi reaction modifications. Although specific research on the 6-methoxy variant is limited, studies on the closely related 4-bromo-1H-indole-3-carbaldehyde demonstrate its effective use in multicomponent reactions to generate diverse scaffolds.

This compound can serve as the aldehyde component in the Ugi four-component reaction (Ugi-4CR). The resulting Ugi adduct, containing the intact 4-bromoindole moiety, is a versatile intermediate. This adduct can then undergo intramolecular cyclization reactions to yield complex heterocyclic systems. One notable transformation is the palladium-catalyzed reductive Heck cyclization, which can be employed to construct azepino[3,4,5-cd]indoles. These tricyclic structures, featuring a seven-membered ring fused to the indole core, represent a significant departure from simple indole derivatives and are present in a number of bioactive alkaloids. The 6-methoxy group on the indole ring is anticipated to act as an activating group, enhancing the electron density of the indole system and potentially influencing the efficiency and regioselectivity of such cyclization reactions.

Building Block for Polycyclic and Fused Ring Systems

The inherent structure of 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde makes it an ideal building block for the synthesis of intricate polycyclic and fused ring systems. The combination of the aldehyde and the bromine atom provides two distinct points for synthetic elaboration, enabling the sequential construction of new rings.

Following the Ugi-4CR as described previously, the resulting adducts from 4-bromo-1H-indole-3-carbaldehyde have been successfully utilized in cationic gold-catalyzed cyclizations. This transformation allows for the assembly of complex tetracyclic spiroindolines. The reaction proceeds through the activation of an alkyne moiety (introduced via the amine or isocyanide component of the Ugi reaction) by the gold catalyst, followed by an intramolecular attack of the indole ring. This cascade process rapidly builds molecular complexity and generates a spirocyclic center, a common motif in natural products.

The bromine atom at the 4-position is not merely a passive substituent; it is a key functional handle for further diversification. After the construction of the initial polycyclic framework, the bromo group can be utilized in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce additional complexity and build even larger fused systems.

Table 1: Synthetic Pathways to Polycyclic Systems

| Starting Material | Key Reaction | Intermediate | Subsequent Cyclization | Final Scaffold |

|---|---|---|---|---|

| 4-Bromo-1H-indole-3-carbaldehyde | Ugi-4CR | Ugi Adduct | Palladium-catalyzed Reductive Heck | Azepino[3,4,5-cd]indole |

| 4-Bromo-1H-indole-3-carbaldehyde | Ugi-4CR | Ugi Adduct | Cationic Gold-catalyzed Cyclization | Tetracyclic Spiroindoline |

Applications in the Total Synthesis of Complex Indole Alkaloids and Natural Product Derivatives

Substituted indoles are foundational components in the total synthesis of numerous complex natural products, particularly indole alkaloids. nih.gov 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde is a strategically functionalized precursor well-suited for the synthesis of such targets. While direct application of this specific compound in a completed total synthesis is not extensively documented in readily available literature, its structural features make it an ideal candidate for constructing challenging alkaloid frameworks like those found in aurantioclavine, the communesins, or the hyrtimomine family of marine alkaloids.

The key functionalities of the molecule lend themselves to established synthetic strategies:

The Carbaldehyde Group: This is a perfect electrophilic handle for initiating cyclization cascades. It is readily employed in reactions like the Pictet-Spengler condensation, a cornerstone in the synthesis of β-carboline and related alkaloid systems. This reaction would involve condensation with a tryptamine derivative to forge a new six-membered ring fused to the indole core.

The Bromo Group: The C4-bromo substituent is a versatile tool for introducing further complexity. It can direct lithiation for the introduction of nucleophiles or serve as a coupling partner in palladium-catalyzed reactions (e.g., Heck, Suzuki, Sonogashira, Buchwald-Hartwig) to form key carbon-carbon or carbon-heteroatom bonds necessary for assembling polycyclic systems. For instance, an intramolecular Heck reaction could be used to form a new ring at the C4-C5 edge of the indole.

The Methoxy (B1213986) Group: The C6-methoxy group activates the indole ring, influencing the regioselectivity of electrophilic aromatic substitution reactions. This electronic tuning is crucial for controlling the outcome of cyclization steps and can be a key element in directing the synthesis towards the desired natural product skeleton.

For example, in the synthesis of azepinoindole alkaloids such as aurantioclavine, a precursor with functionality at the C3 and C4 positions is required to construct the fused seven-membered ring. 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde provides the necessary handles to embark on such a synthesis.

Scaffold for the Development of Advanced Materials Precursors

The indole nucleus is a privileged scaffold in materials science due to its electron-rich nature and rigid planar structure, which can facilitate π-stacking and charge transport. These properties are desirable for the development of organic semiconductors, conducting polymers, and fluorescent materials.

While specific applications of 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde as a direct precursor for advanced materials are not widely reported, its structure provides a template for creating such materials. The aldehyde functionality can be used to synthesize larger conjugated systems through condensation reactions (e.g., Knoevenagel or Wittig reactions), extending the π-system of the indole core. The bromine atom offers a site for polymerization through cross-coupling reactions, such as Suzuki or Stille polycondensation, which could lead to novel indole-containing polymers with potentially interesting electronic or optical properties. The methoxy group, as an electron-donating substituent, would further modulate these properties. Therefore, while not a mainstream application at present, the compound represents a potential, yet underexplored, scaffold for the rational design of new organic functional materials.

Design and Synthesis of Ligands for Transition Metal Complexes

The field of coordination chemistry often utilizes organic molecules as ligands to modulate the properties of transition metals for applications in catalysis, sensing, and medicine. Indole-based structures can serve as effective ligands. The carbaldehyde group of 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde is a key feature for its use in ligand synthesis.

It can be readily converted into a Schiff base through condensation with a primary amine. The resulting imine (-C=N-) nitrogen, often in conjunction with the indole N-H or other strategically placed donor atoms from the amine component, can form a bidentate or tridentate chelate with a metal center. The electronic properties of the resulting metal complex would be influenced by the substituents on the indole ring.

The electron-donating 6-methoxy group would increase the electron density on the indole system, enhancing the donor capacity of the ligand.

This ability to tune the electronic environment of the metal center is crucial for designing catalysts with specific activities or sensors with tailored responses. Although specific examples detailing the use of 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde for this purpose are scarce in the literature, the fundamental reactivity of its aldehyde group makes it a highly plausible candidate for the synthesis of novel Schiff base ligands for transition metal complexes.

Conclusion and Future Research Perspectives

Summary of Current Understanding of 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde Chemistry

Currently, there is a notable scarcity of direct research focused exclusively on 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde. However, a significant body of knowledge on the synthesis and reactivity of substituted indoles allows for a reasoned projection of its chemical behavior. The presence of a bromine atom at the C4-position, a methoxy (B1213986) group at the C6-position, and a carbaldehyde group at the C3-position endows this molecule with a unique electronic and steric profile, suggesting a rich and versatile reactivity.

The synthesis of this compound would likely involve the initial construction of the 4-bromo-6-methoxyindole core, followed by formylation at the C3 position. The Vilsmeier-Haack reaction is a common and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgijpcbs.comcambridge.org The electron-donating nature of the methoxy group would activate the indole (B1671886) ring towards electrophilic substitution, facilitating this transformation.

The reactivity of 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde is expected to be dictated by its three functional groups. The bromo substituent serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents at the C4-position. nobelprize.orgmdpi.comlibretexts.org The indole nitrogen can undergo N-alkylation or N-arylation, while the aldehyde group is amenable to a variety of transformations including oxidation, reduction, and condensation reactions. researchgate.netwikipedia.org

Identification of Research Gaps in Synthesis and Reactivity

The primary research gap is the lack of a reported, optimized synthesis for 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde. While plausible synthetic routes can be proposed based on established indole chemistry, the specific reaction conditions, yields, and potential for side reactions remain to be experimentally determined.

Furthermore, a systematic investigation into the reactivity of this trifunctionalized indole is absent from the current literature. Key areas that warrant exploration include:

Regioselectivity of further electrophilic substitution: The interplay between the existing substituents on the regiochemical outcome of further electrophilic attack is unknown.

Orthogonality of functional group transformations: Developing selective methods to modify one functional group without affecting the others is a significant challenge and a crucial area for research.

Exploration of intramolecular reactions: The proximity of the functional groups may allow for novel intramolecular cyclization reactions, leading to the formation of complex polycyclic indole derivatives.

Emerging Methodologies for Enhanced Regioselectivity and Efficiency in Substituted Indole Synthesis

Recent years have witnessed the development of sophisticated methodologies for the regioselective synthesis of substituted indoles, moving beyond classical methods. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the indole core at various positions, including the traditionally less accessible C4 and C7 positions. rsc.orgrsc.org These methods offer improved atom economy and can provide access to novel substitution patterns.

For the synthesis of the 4-bromo-6-methoxyindole precursor, modern cross-coupling strategies and directed metalation approaches could offer advantages in terms of regiocontrol and efficiency over traditional multi-step sequences. Additionally, the use of greener and more sustainable synthetic methods, such as those employing water as a solvent or utilizing photocatalysis, is a growing trend in indole chemistry. nih.govresearchgate.net

Potential for Novel Transformations and Derivatizations of 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde

The unique arrangement of functional groups in 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde opens up avenues for a multitude of novel transformations and derivatizations.

Table 1: Potential Derivatization Reactions of 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde

| Functional Group | Reaction Type | Potential Products |

| C4-Bromo | Suzuki Coupling | 4-Aryl/heteroaryl substituted indoles |

| Sonogashira Coupling | 4-Alkynyl substituted indoles | |

| Buchwald-Hartwig Amination | 4-Amino substituted indoles | |

| C3-Carbaldehyde | Wittig Reaction | 3-(Alkenyl) substituted indoles |

| Reductive Amination | 3-(Aminomethyl) substituted indoles | |

| Knoevenagel Condensation | 3-(Substituted vinyl) indoles | |

| N1-H | N-Alkylation | 1-Alkyl substituted indoles |

| N-Arylation | 1-Aryl substituted indoles | |

| Indole Ring | Cyclization Reactions | Fused polycyclic indole systems |

Synergistic Integration of Experimental and Computational Approaches for Future Research

The integration of computational chemistry with experimental studies offers a powerful paradigm for accelerating research on 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde. rsc.org Density Functional Theory (DFT) calculations can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of the molecule and its derivatives. chemrxiv.orgrsc.orgnih.govresearchgate.net

Computational studies can aid in:

Predicting regioselectivity: Calculating the relative energies of intermediates and transition states for various reaction pathways can help predict the most likely outcome of a reaction. nih.gov

Understanding reaction mechanisms: DFT can provide detailed insights into the step-by-step mechanism of a reaction, which can be used to optimize reaction conditions.

Designing novel derivatives: Computational screening can be used to identify derivatives with desired electronic or steric properties for specific applications.

This synergistic approach can guide experimental efforts, reduce the number of trial-and-error experiments, and provide a deeper understanding of the underlying chemical principles.

Prospects for Advancing Synthetic Chemical Space with Brominated Methoxy Indole Carbaldehydes

Brominated methoxy indole carbaldehydes, such as the title compound, represent valuable building blocks for the expansion of the synthetically accessible chemical space of indole derivatives. The ability to selectively functionalize three distinct positions on the indole scaffold provides a platform for the generation of diverse and complex molecular architectures.

The development of a robust synthetic route to 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde and a thorough understanding of its reactivity would provide medicinal chemists and materials scientists with a versatile tool for the synthesis of novel compounds with potentially interesting biological or material properties. The exploration of this and related substituted indoles holds significant promise for the future of heterocyclic chemistry.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde?

- Methodological Answer : Synthesis of brominated indole derivatives typically involves halogenation and functional group introduction. For example, analogous compounds like 5-bromo-3-substituted indoles are synthesized via CuI-catalyzed azide-alkyne cycloaddition in PEG-400/DMF mixtures, followed by extraction with ethyl acetate and purification via flash chromatography using 70:30 ethyl acetate/hexane . For 4-Bromo-6-methoxy derivatives, bromination of a pre-formed methoxyindole scaffold under controlled conditions (e.g., NBS in DMF) is a plausible route. Characterization should include -NMR, -NMR, and HRMS to confirm regioselectivity and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- -NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and the aldehyde proton (δ ~9.8–10.2 ppm).

- -NMR : Confirms the aldehyde carbonyl (δ ~190 ppm) and methoxy group (δ ~55 ppm).

- HRMS : Validates molecular weight (theoretical for CHBrNO: 266.97 g/mol).

- TLC : Monitors reaction progress (e.g., R ~0.30 in ethyl acetate/hexane) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Brominated indoles are light- and moisture-sensitive. Store at temperatures below -20°C in amber vials under inert gas (N/Ar). Use desiccants to prevent hydrolysis of the aldehyde group. Always conduct toxicity assessments, as brominated aldehydes may have uncharacterized hazards .

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallography data be resolved for this compound?

- Methodological Answer : Use SHELX programs (e.g., SHELXL) for refinement, focusing on hydrogen-bonding patterns. For example, intermolecular O–H⋯O and N–H⋯O bonds in related indole-carboxylic acids form inversion dimers and layered structures. Adjust parameters for twinning or high-resolution data, and validate against known analogs (e.g., 6-Bromo-1H-indole-3-carboxylic acid, R-factor = 0.063) .

Q. What experimental strategies address discrepancies in reactivity between bromo-, iodo-, and chloro-indole derivatives?

- Methodological Answer : Bromine’s intermediate electronegativity and leaving-group ability make it less reactive than iodine but more reactive than chlorine in cross-coupling reactions. Compare Suzuki-Miyaura coupling efficiencies using Pd catalysts: 6-Iodo derivatives show higher yields than 6-Bromo analogs due to stronger C–I bond activation. Use kinetic studies (e.g., -NMR monitoring) to quantify substitution rates .

Q. How does the methoxy group at the 6-position influence electronic properties and biological activity?

- Methodological Answer : The methoxy group donates electron density via resonance, altering the indole ring’s electronic profile. This enhances binding to hydrophobic pockets in enzymes (e.g., cytochrome P450). Use DFT calculations to map electron density distributions and compare with non-methoxy analogs. Biological assays (e.g., enzyme inhibition) can validate activity shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.